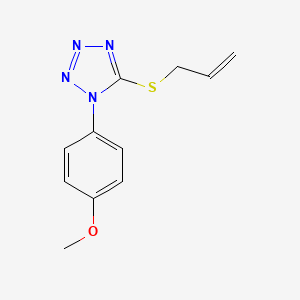![molecular formula C22H17N3O3S B14946795 5-(3-Nitro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one](/img/structure/B14946795.png)
5-(3-Nitro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-NITROBENZYL)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is a compound with potential therapeutic and industrial applications. It is known for its complex structure, which includes a thiazolidinone ring, a nitrobenzyl group, and a phenylimino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-NITROBENZYL)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves multistep reactions. One common method includes the nitration of benzyl compounds followed by the formation of the thiazolidinone ring through cyclization reactions . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
5-(3-NITROBENZYL)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzyl and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH₄) for reduction reactions.
Catalysts: Such as iron (Fe) or aluminum chloride (AlCl₃) for substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiazolidinones and aminobenzyl derivatives .
Scientific Research Applications
5-(3-NITROBENZYL)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-NITROBENZYL)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The thiazolidinone ring structure also plays a crucial role in its activity by facilitating binding to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Nitrotoluene: A simpler nitrobenzyl compound used in similar chemical reactions.
3-Nitroacetophenone: Another nitrobenzyl derivative with comparable reactivity.
6-Nitrocoumarin: A compound with a nitro group and a similar aromatic structure.
Uniqueness
5-(3-NITROBENZYL)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is unique due to its combination of a thiazolidinone ring and a nitrobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H17N3O3S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
5-[(3-nitrophenyl)methyl]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17N3O3S/c26-21-20(15-16-8-7-13-19(14-16)25(27)28)29-22(23-17-9-3-1-4-10-17)24(21)18-11-5-2-6-12-18/h1-14,20H,15H2 |
InChI Key |
MTDMAWSCZVQSDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2-oxo-2,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4-yl)acetate](/img/structure/B14946712.png)

![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate](/img/structure/B14946724.png)
![N-[(1E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide](/img/structure/B14946726.png)
![Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14946752.png)

![N-[4-(hexyloxy)phenyl]-2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide](/img/structure/B14946765.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B14946771.png)

![(4-Methyl-piperazin-1-yl)-(4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-methanone](/img/structure/B14946784.png)


![methyl 3-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate](/img/structure/B14946803.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14946811.png)
